molecular formula C8H17NO B3024909 (R)-2-Amino-2-cyclohexylethanol CAS No. 85711-13-3

(R)-2-Amino-2-cyclohexylethanol

Cat. No.: B3024909
CAS No.: 85711-13-3
M. Wt: 143.23 g/mol
InChI Key: VJJORIDDPKCJTI-QMMMGPOBSA-N
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Description

®-2-Amino-2-cyclohexylethanol is an organic compound characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-cyclohexylethanol typically involves the reduction of the corresponding ketone, 2-cyclohexyl-2-oxoethanamine, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: On an industrial scale, the production of ®-2-Amino-2-cyclohexylethanol may involve catalytic hydrogenation of the ketone precursor in the presence of a suitable catalyst, such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Types of Reactions:

    Oxidation: ®-2-Amino-2-cyclohexylethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form cyclohexylamine derivatives using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: 2-Cyclohexyl-2-oxoethanamine.

    Reduction: Cyclohexylamine derivatives.

    Substitution: 2-Chloro-2-cyclohexylethanamine.

Scientific Research Applications

Chemistry: ®-2-Amino-2-cyclohexylethanol is used as a chiral building block in the synthesis of various organic compounds. Its unique structure allows for the creation of stereochemically complex molecules.

Biology: In biological research, this compound is used to study the effects of chiral amines on biological systems. It serves as a model compound for understanding the interactions between chiral molecules and biological receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors. Its chiral nature makes it a valuable tool in the design of enantiomerically pure pharmaceuticals.

Industry: In the industrial sector, ®-2-Amino-2-cyclohexylethanol is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-cyclohexylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Amino-2-methylpropanol: Similar in structure but with a methyl group instead of a cyclohexyl group.

    2-Amino-2-phenylethanol: Contains a phenyl group instead of a cyclohexyl group.

    2-Amino-2-hydroxypropane: Lacks the cyclohexyl ring, making it less sterically hindered.

Uniqueness: ®-2-Amino-2-cyclohexylethanol is unique due to its cyclohexyl ring, which provides steric bulk and influences the compound’s reactivity and interactions. This structural feature makes it distinct from other similar compounds and valuable in applications requiring specific steric and electronic properties.

Properties

IUPAC Name

(2R)-2-amino-2-cyclohexylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJORIDDPKCJTI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-cyclohexylethanol
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(R)-2-Amino-2-cyclohexylethanol
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Reactant of Route 6
(R)-2-Amino-2-cyclohexylethanol

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